

# Independent Verification of MZE782 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug MZE782 with current therapeutic alternatives for Chronic Kidney Disease (CKD) and Phenylketonuria (PKU). The information is based on publicly available preclinical and clinical trial data.

# **Executive Summary**

MZE782 is a first-in-class, oral, small molecule inhibitor of the solute transporter SLC6A19.[1] [2][3] It is currently under investigation by Maze Therapeutics for the treatment of Chronic Kidney Disease (CKD) and Phenylketonuria (PKU).[1][2] The therapeutic rationale for MZE782 is based on mimicking the protective effects of genetic variants in SLC6A19.[3][4][5][6] MZE782 has completed a Phase 1 clinical trial in healthy volunteers, with initial results expected in the second half of 2025.[3][4][6] Phase 2 trials for both PKU and CKD are anticipated to commence in 2026.[7]

This guide compares MZE782 to current standards of care for its two target indications:

- For Chronic Kidney Disease (CKD): SGLT2 inhibitors, exemplified by empagliflozin.
- For Phenylketonuria (PKU): Sapropterin dihydrochloride and Pegvaliase.

#### MZE782: Mechanism of Action



MZE782 targets the sodium-dependent neutral amino acid transporter SLC6A19, which is primarily expressed in the kidneys and small intestine.[1][2] By inhibiting SLC6A19, MZE782 aims to reduce the reabsorption of neutral amino acids, including phenylalanine, in the kidneys, and their absorption in the intestine.[1] This dual action is expected to lower plasma phenylalanine levels in PKU patients and potentially reduce the metabolic burden on the kidneys in CKD.[1][8]

#### **Signaling Pathway of MZE782**



Click to download full resolution via product page

Caption: MZE782 inhibits the SLC6A19 transporter in the renal tubule.

# MZE782 for Chronic Kidney Disease (CKD)

The therapeutic hypothesis for MZE782 in CKD is that by blocking SLC6A19-mediated amino acid reabsorption, it may reduce metabolic stress on the proximal tubules and slow disease progression.[2] This mechanism is considered complementary to that of SGLT2 inhibitors.[1]

# **Comparison with Empagliflozin (SGLT2 Inhibitor)**



| Feature                            | MZE782                                                                                                                                                                                                                                    | Empagliflozin                                                                                     |  |
|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--|
| Target                             | SLC6A19 Transporter                                                                                                                                                                                                                       | SGLT2 Transporter                                                                                 |  |
| Mechanism                          | Inhibits renal reabsorption of neutral amino acids.                                                                                                                                                                                       | Inhibits renal reabsorption of glucose and sodium.[9][10][11]                                     |  |
| Key Clinical Trial                 | Phase 1 in healthy volunteers                                                                                                                                                                                                             | EMPA-KIDNEY (Phase 3)[12] [13]                                                                    |  |
| Primary Efficacy Endpoint (CKD)    | Not yet established in patients                                                                                                                                                                                                           | Reduction in progression of kidney disease or cardiovascular death.[14]                           |  |
| Reported Efficacy (CKD)            | Dose-dependent initial eGFR dip observed in healthy volunteers, similar to SGLT2 inhibitors.[7]                                                                                                                                           | 28% reduction in the risk of kidney disease progression or cardiovascular death vs. placebo.[12]  |  |
| Safety Profile (Adverse<br>Events) | In Phase 1 (healthy volunteers), mild headache and diarrhea were reported in a small percentage of participants at lower doses. No treatment-related adverse events were reported in the multiple ascending dose portion of the study.[1] | Generally well-tolerated. Increased risk of genital infections. Low risk of hypoglycemia.[11][15] |  |

## **Experimental Protocols: Key Experiments**

MZE782 Phase 1 Trial in Healthy Volunteers:

- Study Design: Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.[1]
- Participants: 112 healthy adult volunteers.[1]
- Intervention:



- SAD cohorts: Single oral doses ranging from 30 mg to 960 mg of MZE782 or placebo.
- MAD cohorts: Doses ranging from 120 mg to 240 mg twice daily, and 120 mg to 720 mg
   once daily for seven days, or placebo.[1]
- Primary Endpoints: Safety and tolerability.[16]
- Secondary and Exploratory Endpoints: Pharmacokinetics, food effect, and pharmacodynamic measures including urinary excretion of phenylalanine and glutamine, and estimated glomerular filtration rate (eGFR).[1]

#### Empagliflozin EMPA-KIDNEY Trial:

- Study Design: Randomized, double-blind, placebo-controlled, event-driven trial.[13]
- Participants: 6,609 patients with chronic kidney disease, with or without diabetes.[12][14]
- Intervention: Empagliflozin 10 mg once daily or placebo.[14]
- Primary Outcome: A composite of progression of kidney disease (defined as end-stage kidney disease, a sustained decrease in eGFR to <10 ml/min/1.73m², a sustained decrease in eGFR of ≥40% from baseline, or death from renal causes) or death from cardiovascular causes.[17]
- Median Follow-up: 2.0 years.[14]

## **Experimental Workflow for a Comparative CKD Study**





Click to download full resolution via product page

Caption: A hypothetical workflow for a comparative clinical trial in CKD.

# MZE782 for Phenylketonuria (PKU)

In PKU, MZE782's inhibition of SLC6A19 is intended to reduce both intestinal absorption and renal reabsorption of phenylalanine, thereby lowering its concentration in the blood.[1] This



approach is independent of the underlying PAH enzyme deficiency.

**Comparison with Sapropterin Dihydrochloride and** 

**Pegvaliase** 

| Feature Feature                    | MZE782                                                                                              | Sapropterin<br>Dihydrochloride                                                                                                 | Pegvaliase                                                                                                              |
|------------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Target                             | SLC6A19 Transporter                                                                                 | Phenylalanine<br>Hydroxylase (PAH)                                                                                             | Phenylalanine (in circulation)                                                                                          |
| Mechanism                          | Inhibits intestinal absorption and renal reabsorption of phenylalanine.[1]                          | Synthetic form of BH4,<br>a cofactor for PAH,<br>which enhances the<br>activity of residual<br>PAH enzyme.[18][19]<br>[20][21] | Enzyme substitution therapy (phenylalanine ammonia lyase) that breaks down phenylalanine.[22][23]                       |
| Key Clinical Trial                 | Phase 1 in healthy volunteers                                                                       | Various clinical trials in PKU patients                                                                                        | PRISM-1 and PRISM-<br>2 (Phase 3)[24][25]                                                                               |
| Primary Efficacy<br>Endpoint (PKU) | Not yet established in patients                                                                     | Reduction in blood phenylalanine levels. [21]                                                                                  | Reduction in blood<br>phenylalanine levels.<br>[24]                                                                     |
| Reported Efficacy<br>(PKU)         | In healthy volunteers, up to a 42-fold increase in urinary phenylalanine excretion was observed.[7] | Response is variable, with 20-75% of patients showing a substantial decrease in blood phenylalanine.[21]                       | In a long-term study,<br>65.1% of participants<br>achieved blood<br>phenylalanine levels<br>of ≤360 µmol/L.[25]<br>[26] |
| Administration                     | Oral                                                                                                | Oral                                                                                                                           | Subcutaneous injection                                                                                                  |
| Safety Profile<br>(Adverse Events) | Mild headache and diarrhea reported in a small percentage of healthy volunteers at lower doses.[1]  | Hypophenylalaninemi<br>a is a potential<br>adverse effect.[18]                                                                 | Acute systemic<br>hypersensitivity<br>reactions, including<br>anaphylaxis, have<br>been observed.[24]                   |





## **Experimental Protocols: Key Experiments**

MZE782 Phase 1 Trial in Healthy Volunteers (PKU-relevant endpoints):

- Study Design: As described for CKD.
- Pharmacodynamic Measures: Dose-dependent increases in 24-hour urinary excretion of phenylalanine and glutamine were key biomarkers of target engagement.[1]

Pegvaliase PRISM-1 and PRISM-2 Trials:

- Study Design: Phase 3, randomized (PRISM-1) and open-label extension (PRISM-2) studies.[24][25]
- Participants: Adults with PKU and blood phenylalanine >600 µmol/L.[24]
- Intervention: Induction, titration, and maintenance dosing regimen of pegvaliase.[24]
- Primary Efficacy Outcome: Change in blood phenylalanine concentration.

# **Logical Relationship for PKU Treatment Selection**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with

#### Validation & Comparative





Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]

- 2. Maze Therapeutics to Present Additional Data Highlighting the Advancement of MZE829 and MZE782 Programs at ASN Kidney Week - BioSpace [biospace.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. mazetx.com [mazetx.com]
- 5. Maze Therapeutics Begins Phase 1 Trial of MZE782 for Chronic Kidney Disease [synapse.patsnap.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Maze Therapeutics Announces Positive First-in-Human Results from Phase 1 Trial of MZE782, Establishing Proof of Mechanism for a Potent, Oral SLC6A19 Inhibitor with Potential to Treat Phenylketonuria (PKU) and Chronic Kidney Disease (CKD) | Maze Therapeutics [ir.mazetx.com]
- 8. tipranks.com [tipranks.com]
- 9. SGLT2 Inhibitors in Chronic Kidney Disease: From Mechanisms to Clinical Practice PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Sodium-Glucose Transport 2 (SGLT2) Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. EMPA-KIDNEY trial: Effect of empagliflozin on chronic kidney disease progression HDR UK [hdruk.ac.uk]
- 14. Empagliflozin in Patients with Chronic Kidney Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 17. Study of Heart and Kidney Protection With Empagliflozin American College of Cardiology [acc.org]
- 18. Sapropterin PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Sapropterin Dihydrochloride? [synapse.patsnap.com]
- 20. What is Sapropterin Dihydrochloride used for? [synapse.patsnap.com]



- 21. drugs.com [drugs.com]
- 22. BioMarin's trial for PKU therapy meets primary efficacy endpoint [clinicaltrialsarena.com]
- 23. Phenylketonuria (PKU) [childrenshospital.org]
- 24. Pegvaliase for the treatment of phenylketonuria: Results of a long-term phase 3 clinical trial program (PRISM) PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholars.northwestern.edu [scholars.northwestern.edu]
- 26. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of MZE782 Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542165#independent-verification-of-zx782-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com